Tolylfluanide-d7 (Major)
Description
Properties
Molecular Formula |
C₁₀H₆D₇Cl₂FN₂O₂S₂ |
|---|---|
Molecular Weight |
354.3 |
Synonyms |
1,1-Dichloro-N-[(dimethylamino)sulfonyl]-1-fluoro-N-(4-methylphenyl)methanesulfenamide-d7; N-[(dichlorofluoromethyl)thio]-N’,N’-dimethyl-N-p-tolylsulfamide-d7; BAY 5712a-d7; Bayer 5712a-d7; Dichlofluanid-methyl-d7; Euparen M-d7; Euparen Multi-d7; Fol |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Tolylfluanide D7
An Overview of Isotopic Labeling Techniques for Target Analytes
Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope to track the molecule through a chemical or biological process. google.com In the context of analytical chemistry, stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used to create internal standards for mass spectrometry-based quantification. digitellinc.com These labeled compounds are chemically identical to their unlabeled counterparts but have a different mass, allowing them to be distinguished by a mass spectrometer. resolvemass.ca
The use of deuterated standards, in particular, offers several advantages in quantitative analysis. They can help compensate for variations in sample preparation, chromatographic separation, and ionization efficiency in the mass spectrometer, leading to more accurate and precise measurements. clearsynth.com The choice of labeling position is critical to prevent the loss of the isotopic label during metabolic processes or chemical reactions. sigmaaldrich.com
Pathways for Deuterium Incorporation in Tolylfluanide Synthesis
The synthesis of Tolylfluanide-d7 involves the strategic incorporation of seven deuterium atoms into the Tolylfluanide molecule. The standard synthesis of unlabeled Tolylfluanide starts with the reaction of dimethylamine (B145610) and sulfuryl chloride. The resulting product then reacts with p-toluidine (B81030) and dichlorofluoromethanesulfenyl chloride to yield the final product. wikipedia.org
For the synthesis of Tolylfluanide-d7, a deuterated precursor is required. A plausible synthetic route would involve the use of deuterated p-toluidine, specifically p-toluidine-d7, where the seven hydrogen atoms on the tolyl group have been replaced by deuterium. This deuterated starting material would then be reacted in the same synthetic sequence as the unlabeled compound to produce Tolylfluanide-d7.
Several methods can be employed for the deuterium labeling of aromatic compounds like p-toluidine. youtube.com One common approach is acid-catalyzed hydrogen-deuterium exchange, where the aromatic compound is treated with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), in the presence of a deuterium source like deuterium oxide (D₂O). youtube.comnih.gov Another method involves zeolite-catalyzed exchange with a deuterated solvent like perdeuteriobenzene. rsc.org The specific conditions, including temperature, reaction time, and catalyst, would need to be optimized to achieve a high level of deuterium incorporation.
Characterization of Isotopic Purity and Distribution in Tolylfluanide-d7
Following synthesis, it is crucial to verify the isotopic purity and the distribution of the deuterium atoms within the Tolylfluanide-d7 molecule. This is achieved through a combination of advanced spectroscopic and spectrometric techniques. rsc.org
Advanced Spectroscopic Verification Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the positions of the deuterium labels. rsc.org While ¹H NMR can show the disappearance of signals corresponding to the replaced protons, ²H NMR directly detects the deuterium nuclei, providing clear evidence of their presence and location within the molecule. acs.org Furthermore, ¹³C NMR can also be used, as the carbon signals will show characteristic coupling patterns with deuterium, which differ from their coupling with protons. researchgate.netresearchgate.net
Quantitative Isotopic Abundance Determination
Mass spectrometry (MS) is the key technique for determining the isotopic purity and the distribution of different isotopologues (molecules that differ only in their isotopic composition). researchgate.netspectroscopyonline.com High-resolution mass spectrometry (HR-MS) can precisely measure the mass-to-charge ratio of the molecular ions, allowing for the differentiation between molecules with different numbers of deuterium atoms. rsc.org By analyzing the isotopic cluster of the molecular ion, the relative abundance of Tolylfluanide-d7 and any remaining lower-deuterated or unlabeled Tolylfluanide can be calculated. nih.govacs.org This data is essential for ensuring the quality and reliability of the deuterated standard for its intended use in quantitative analytical methods. nih.gov
| Technique | Purpose | Information Obtained |
| ¹H NMR Spectroscopy | Confirm disappearance of proton signals at labeled positions. | Structural confirmation of deuterium incorporation. |
| ²H NMR Spectroscopy | Directly detect deuterium nuclei. | Direct evidence and location of deuterium labels. acs.org |
| ¹³C NMR Spectroscopy | Observe changes in carbon signal coupling. | Confirmation of deuterium substitution at specific carbon atoms. researchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry (HR-MS) | Precisely measure mass-to-charge ratio. | Determination of isotopic purity and distribution of isotopologues. rsc.org |
Advanced Analytical Methodologies for Tolylfluanide D7 and Its Transformation Products
Chromatographic Separation Techniques
The separation of Tolylfluanide-d7 and its metabolites from intricate sample matrices is predominantly achieved through HPLC and GC. The choice between these techniques often depends on the volatility and thermal stability of the target analytes.
High-Performance Liquid Chromatography (HPLC) Methodological Development
Reversed-phase HPLC (RP-HPLC) is a versatile and widely employed technique for the analysis of moderately polar to nonpolar pesticides like tolylfluanid (B52280). The development of a robust HPLC method hinges on the careful optimization of the stationary and mobile phases to achieve adequate separation and peak resolution.
The selection of an appropriate stationary phase is a critical first step in HPLC method development. For the analysis of fungicides and their transformation products in complex matrices such as food and environmental samples, C18 (octadecylsilyl) columns are the most common choice due to their hydrophobicity and broad applicability.
For polar transformation products, stationary phases with alternative selectivities may be required. Phenyl-hexyl or polar-embedded phases can offer different retention mechanisms and improved separation for more hydrophilic analytes. The use of a core-shell particle column can also enhance separation efficiency and reduce analysis time.
Table 1: Comparison of HPLC Stationary Phases for Pesticide Analysis
| Stationary Phase | Particle Type | Key Characteristics | Typical Applications |
|---|---|---|---|
| C18 (Octadecyl) | Fully Porous / Core-Shell | High hydrophobicity, excellent retention for nonpolar compounds. | Broad-spectrum pesticide analysis. |
| C8 (Octyl) | Fully Porous / Core-Shell | Less hydrophobic than C18, suitable for moderately polar analytes. | Analysis of moderately polar pesticides and metabolites. |
| Phenyl-Hexyl | Fully Porous / Core-Shell | Provides π-π interactions, offering alternative selectivity for aromatic compounds. | Separation of aromatic pesticides and their transformation products. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The mobile phase composition plays a pivotal role in controlling the retention and elution of analytes in RP-HPLC. A mixture of water with an organic modifier, typically acetonitrile (B52724) or methanol (B129727), is commonly used. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.
Gradient elution, where the proportion of the organic modifier is increased during the analytical run, is frequently employed for the analysis of samples containing compounds with a wide range of polarities, such as a parent compound and its various transformation products. The addition of small amounts of acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and ionization efficiency when using mass spectrometry detection.
Table 2: Example of a Generic Gradient HPLC Method for Fungicide Analysis
| Time (minutes) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) |
|---|---|---|
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 20.0 | 5 | 95 |
| 20.1 | 95 | 5 |
This table is interactive. You can adjust the values to see how the gradient profile changes.
Gas Chromatography (GC) Methodological Development
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Tolylfluanid is amenable to GC analysis, and specific methods have been developed for its quantification.
The choice of the capillary column is crucial for achieving good separation in GC. For pesticide residue analysis, low-polarity stationary phases such as those containing 5% phenyl-methylpolysiloxane are widely used. These columns provide good selectivity for a broad range of pesticides.
Temperature programming is essential for the analysis of samples containing compounds with a range of boiling points. A typical temperature program starts at a lower temperature to allow for the focusing of volatile analytes at the head of the column, followed by a gradual increase in temperature to elute less volatile compounds.
A published GC-MS method for tolylfluanid in liver fractions utilized a specific temperature program to achieve separation. The oven temperature was initially held at a lower temperature before being ramped up to a final temperature to ensure the elution of all target analytes.
Table 3: Example GC Temperature Program for Tolylfluanid Analysis
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
|---|---|---|
| - | 70 | 1 |
| 25 | 150 | 0 |
| 3 | 200 | 0 |
This table is interactive. You can modify the parameters to visualize different temperature profiles.
The injection technique significantly impacts the efficiency and sensitivity of GC analysis. For trace-level analysis of pesticides, splitless injection is commonly employed to ensure that the entire sample is transferred to the analytical column, thereby maximizing sensitivity.
In a study analyzing tolylfluanid in liver fractions, a splitless injection was used. The injector temperature, splitless time, and overpressure were optimized to maximize the chromatographic response. The use of a pressure pulse during injection can further enhance the transfer of analytes to the column and improve peak shapes.
Table 4: Optimized Injector Parameters for Tolylfluanid GC-MS Analysis
| Parameter | Value |
|---|---|
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Splitless Time | 1 min |
This table is interactive. You can adjust the parameter values to see their potential impact on the analysis.
The use of Tolylfluanide-d7 as an internal standard is a common practice in quantitative analysis. Isotopically labeled internal standards closely mimic the chemical and physical properties of the analyte, allowing for accurate correction of variations during sample preparation and analysis.
Thin-Layer Chromatography (TLC) as a Complementary Technique
While high-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary tools for pesticide residue analysis, Thin-Layer Chromatography (TLC) serves as a valuable complementary technique. iaea.org Its utility lies in its simplicity, cost-effectiveness, and high sample throughput, allowing for the simultaneous analysis of multiple samples. aga-analytical.com.plnih.gov TLC is particularly useful for initial screening, method development, and as a confirmatory method alongside more complex instrumental techniques. iaea.org
In the context of Tolylfluanide-d7, TLC can be employed to separate the parent compound from its more polar transformation products. The separation is based on the differential partitioning of the analytes between a solid stationary phase (e.g., silica (B1680970) gel) and a liquid mobile phase. chemistryhall.com The choice of the mobile phase composition is critical and is optimized to achieve the best possible separation of compounds with varying polarities. analyticaltoxicology.com
High-Performance Thin-Layer Chromatography (HPTLC) represents a significant advancement over conventional TLC, offering improved resolution, higher detection sensitivity, and better reproducibility through the use of smaller, more uniform stationary phase particles and automated instrumentation. aga-analytical.com.planalyticaltoxicology.com HPTLC is suitable for both qualitative and quantitative analysis and can be coupled with mass spectrometry (TLC-MS) for the identification of separated compounds directly from the plate. nih.gov
Table 1: Comparison of Conventional TLC and High-Performance TLC (HPTLC)
| Feature | Conventional TLC | High-Performance TLC (HPTLC) |
|---|---|---|
| Application | Primarily qualitative screening, quick separations. aga-analytical.com.pl | Qualitative and quantitative analysis, complex samples. aga-analytical.com.pl |
| Stationary Phase | Larger particle size (5-20 µm). aga-analytical.com.pl | Smaller, more uniform particle size (4-8 µm). aga-analytical.com.pl |
| Layer Thickness | 200 - 250 µm. aga-analytical.com.pl | 150 - 200 µm. aga-analytical.com.pl |
| Separation Efficiency | Lower | Higher, faster, and more efficient separations. analyticaltoxicology.com |
| Sample Volume | 1 - 5 µL. aga-analytical.com.pl | 0.1 - 0.5 µL. aga-analytical.com.pl |
| Instrumentation | Minimal, manual application and development. analyticaltoxicology.com | Requires instrumentation for automated sample application, development, and detection. analyticaltoxicology.com |
| Cost | Low | Higher |
Mass Spectrometric Detection and Elucidation Techniques
Mass spectrometry (MS) is an indispensable tool in analytical chemistry for the identification and structural characterization of compounds. biomedres.us When coupled with chromatographic separation techniques like LC or GC, it provides unparalleled sensitivity and selectivity for analyzing complex mixtures containing Tolylfluanide-d7 and its transformation products. mdpi.com
High-Resolution Mass Spectrometry (HRMS) Applications
High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of ions with very high accuracy. nih.gov This capability is fundamental for determining the elemental composition of unknown compounds and for differentiating between molecules with the same nominal mass but different chemical formulas. wiley.com Instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometers are commonly used for HRMS applications. nih.gov
The primary application of HRMS in the analysis of Tolylfluanide-d7 and its metabolites is the determination of their elemental composition. uci.edu By measuring the m/z of a molecular ion with high precision (typically to within 5 ppm), a unique elemental formula can be proposed. nih.gov This is possible because the exact masses of atoms are not integers (except for carbon-12, by definition). wiley.com For example, the mass of an oxygen atom (15.994915 Da) is slightly different from that of a CH₄ group (16.031300 Da), a difference easily resolved by HRMS. This high mass accuracy significantly increases the confidence in the identification of transformation products, for which authentic standards may not be available. researchgate.net
Table 2: Exact Masses of Selected Isotopes Relevant to Tolylfluanide-d7 Analysis
| Isotope | Exact Mass (Da) |
|---|---|
| ¹H | 1.007825 |
| ²H (D) | 2.014102 |
| ¹²C | 12.000000 |
| ¹³C | 13.003355 |
| ¹⁴N | 14.003074 |
| ¹⁶O | 15.994915 |
| ¹⁹F | 18.998403 |
| ³²S | 31.972070 |
| ³⁴S | 33.967867 |
| ³⁵Cl | 34.968853 |
| ³⁷Cl | 36.965903 |
Isotopic pattern analysis is a powerful feature of mass spectrometry used to confirm the elemental composition of an ion. longdom.org Many elements exist naturally as a mixture of isotopes with characteristic relative abundances. For instance, chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Sulfur has isotopes ³²S, ³³S, and ³⁴S. The presence of these elements in a molecule like Tolylfluanide-d7 (C₁₀H₆D₇Cl₂FN₂O₂S₂) results in a distinctive isotopic pattern for its molecular ion peak in the mass spectrum. The measured isotopic distribution can be compared with the theoretically calculated pattern for a proposed elemental formula. A close match between the measured and theoretical patterns provides strong evidence for the correctness of the assigned formula. nih.gov This technique is particularly useful for identifying chlorine- or bromine-containing metabolites. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Characterization
Tandem mass spectrometry, or MS/MS, is a crucial technique for the structural elucidation of molecules. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of Tolylfluanide-d7) is selected, subjected to fragmentation, and the resulting product ions are then mass-analyzed. The fragmentation pattern provides a "fingerprint" of the molecule, offering detailed insights into its chemical structure. researchgate.net
Collision-Induced Dissociation (CID) is the most common method used to fragment ions in tandem mass spectrometry. nih.gov In this process, the selected precursor ions are accelerated and collided with an inert gas (such as argon or nitrogen) in a collision cell. thermofisher.com The kinetic energy from these collisions is converted into internal energy, causing the precursor ions to vibrate and ultimately break apart at their weakest chemical bonds. nih.gov
The analysis of the resulting fragment ions provides valuable structural information. For Tolylfluanide-d7, CID would lead to characteristic cleavages, such as the loss of the deuterated methyl group (-CD₃), cleavage of the N-S bond, or fragmentation of the dichlorofluoromethylthio group. By piecing together the information from these fragment ions, the structure of the parent compound can be confirmed, and the structures of its transformation products can be elucidated by comparing their fragmentation patterns to that of the parent compound. This comparative analysis helps to pinpoint the sites of metabolic modification, such as hydroxylation, dealkylation, or cleavage of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Integration
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues and their metabolites in various matrices. uni-due.degcms.cz Its suitability for polar, non-volatile, and thermally labile compounds makes it ideal for many of Tolylfluanide-d7's potential transformation products. uni-due.de
The integration involves separating the compounds in the sample using a liquid chromatograph and then detecting them with a tandem mass spectrometer. Reversed-phase chromatography using C18 columns is common, with a mobile phase typically consisting of a gradient mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid to improve ionization. lcms.cz The mass spectrometer is usually operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte.
Table 2: Typical LC-MS/MS Integration Parameters
| Parameter | Typical Setting | Purpose |
| LC Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm, 3 µm) | Separation of analytes based on polarity. lcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting analytes. |
| Flow Rate | 0.2 - 0.4 mL/min | Controls the speed of separation. |
| Column Temperature | 40 °C | Ensures reproducible retention times. lcms.cz |
| MS Ionization Mode | ESI or APCI (Positive/Negative) | Creates ions from the separated compounds. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Integration
For the parent compound Tolylfluanide-d7 and its more volatile, thermally stable metabolites, Gas Chromatography-Mass Spectrometry (GC-MS/MS) is a highly effective analytical approach. hpst.czwaters.com GC provides high-resolution separation for complex samples, while tandem mass spectrometry offers the selectivity needed to minimize matrix interferences. hpst.cz
In a typical GC-MS/MS setup, the sample is injected into a heated port to vaporize the analytes, which are then separated as they travel through a long, thin capillary column. The choice of column (e.g., a low-polarity phase like SH-Rxi-5Sil MS) is critical for achieving good separation. shimadzu.com Electron Ionization (EI) has traditionally been used, but it can cause extensive fragmentation, sometimes leading to the absence of a molecular ion. waters.com A more advanced technique, Atmospheric Pressure Gas Chromatography (APGC), serves as a softer ionization method. APGC often produces an abundant molecular ion, which is ideal for use as the precursor ion in MRM experiments, thereby increasing sensitivity and selectivity. waters.comwaters.com
Table 3: Typical GC-MS/MS Integration Parameters
| Parameter | Typical Setting | Purpose |
| GC Column | SH-Rxi-5Sil MS (30m L., 0.25 mm I.D., df=0.25 μm) | High-resolution separation of volatile compounds. shimadzu.com |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column for trace analysis. shimadzu.com |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Oven Program | Temperature Gradient (e.g., 60°C to 290°C) | Separates compounds based on boiling points. shimadzu.com |
| MS Ionization Mode | Electron Ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI/APGC) | Generates ions for mass analysis. |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | Selective detection and quantification of target analytes. |
Ionization Techniques for Tolylfluanide-d7 and its Metabolites
The choice of ionization technique is paramount as it directly influences the sensitivity and specificity of the mass spectrometric analysis. The two most common atmospheric pressure ionization (API) sources for LC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). lcms.cz
ESI is the dominant technique for compounds with moderate to high polarity and is particularly well-suited for analyzing the polar metabolites of Tolylfluanide-d7. uni-due.delcms.cz It generates ions from a liquid phase by applying a high voltage to a capillary, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until ions are ejected into the gas phase and enter the mass spectrometer. researchgate.net
Optimization of ESI parameters is crucial for maximizing the signal of the target analyte. Key parameters include the capillary voltage, nebulizing gas pressure, drying gas flow rate, and gas temperature. These factors must be carefully tuned to achieve efficient desolvation and ionization without causing thermal degradation of the analyte.
Table 4: Key ESI Optimization Parameters
| Parameter | Description | Effect on Analysis |
| Capillary Voltage | The high voltage applied to the ESI needle (e.g., 3000 V). lcms.cz | Affects the efficiency of the electrospray process and droplet charging. |
| Nebulizer Gas Pressure | The pressure of the gas used to assist in forming the aerosol (e.g., 45 psig). lcms.cz | Influences droplet size and spray stability. |
| Drying Gas Flow & Temperature | The flow rate (e.g., 15 L/min) and temperature (e.g., 175 °C) of the gas used to evaporate solvent from droplets. lcms.cz | Critical for efficient desolvation; improper settings can lead to poor sensitivity or analyte degradation. |
| Sheath Gas Flow & Temperature | An auxiliary gas flow that surrounds the ESI spray (e.g., 12 L/min at 350°C). lcms.cz | Helps to focus the spray and further aids in desolvation, improving ion generation. |
APCI is an alternative ionization technique that is preferred for nonpolar to moderately polar compounds that are not efficiently ionized by ESI. lcms.cz In APCI, the column eluent is sprayed into a heated vaporizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer charge to the analyte molecules through chemical reactions (e.g., proton transfer).
APCI is a valuable tool for analyzing Tolylfluanide-d7 itself or less-polar transformation products. A key advantage of APCI is that it is often less susceptible to matrix effects, particularly ion suppression, compared to ESI. researchgate.net Therefore, for complex matrices where ESI performance is poor, switching to APCI can provide a more robust and reliable signal. The development of dual-source instruments allows for the analysis of a wider range of analytes, combining the strengths of both ESI and APCI in a single run. chromatographyonline.com
Sample Preparation and Matrix Effects Mitigation Strategies
The analysis of trace levels of Tolylfluanide-d7 and its metabolites is often complicated by the sample matrix, which contains numerous other components that can interfere with the analysis. nih.gov This interference, known as the matrix effect, can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification. researchgate.netanalchemres.org Therefore, effective sample preparation and strategies to mitigate matrix effects are essential.
Common sample preparation techniques aim to extract the analytes of interest while removing as many interfering matrix components as possible. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis in food and agricultural samples. hpst.cz It involves an initial extraction with a solvent (e.g., acetonitrile) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). gcms.cz For aqueous samples, solid-phase extraction (SPE) is a common technique where the sample is passed through a cartridge containing a sorbent that retains the analytes, which are later eluted with a small volume of solvent. lcms.cz
Despite cleanup, residual matrix components often co-elute with the target analytes and interfere with the ionization process. researchgate.net Several strategies are employed to overcome this challenge:
Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard, such as Tolylfluanide-d7 for the analysis of unlabeled Tolylfluanide, is the most effective way to compensate for matrix effects. nih.gov The labeled standard is chemically identical to the analyte and will experience the same signal suppression or enhancement, allowing for an accurate ratio-based quantification. researchgate.net
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. hpst.cz This ensures that the standards and the samples experience similar matrix effects, leading to more accurate quantification. nih.gov
Sample Dilution: A simple approach to reduce the concentration of interfering matrix components is to dilute the sample extract. waters.com However, this may compromise the method's sensitivity if the analyte concentration is already low.
Chromatographic Optimization: Modifying the LC or GC method to achieve better separation between the analyte and interfering compounds from the matrix can significantly reduce matrix effects. uni-due.denih.gov
Table 5: Strategies for Mitigating Matrix Effects
| Strategy | Principle | Advantages | Limitations |
| Isotope-Labeled Internal Standard | Co-eluting labeled standard experiences the same matrix effects as the analyte, allowing for accurate correction. nih.gov | Highly effective; corrects for both matrix effects and variations in sample preparation/recovery. | Labeled standards can be expensive and are not available for all analytes. |
| Matrix-Matched Calibration | Calibration standards are prepared in blank matrix extract to mimic the sample's composition. hpst.cz | Effectively compensates for signal suppression/enhancement. | Requires a representative blank matrix; can be labor-intensive. |
| Optimized Sample Cleanup (e.g., SPE, d-SPE) | Physically removes interfering compounds from the sample extract before analysis. gcms.czlcms.cz | Reduces the overall matrix load, improving instrument robustness. | May not remove all interferences; potential for analyte loss during cleanup. |
| Chromatographic Separation | Adjusting the LC or GC method to resolve the analyte peak from co-eluting matrix components. nih.gov | Reduces ion competition in the MS source. | May not be possible to separate from all interferences, especially in very complex matrices. |
Solid-Phase Extraction (SPE) Methodologies
Solid-Phase Extraction (SPE) is a widely used sample preparation technique for the selective extraction and concentration of analytes from complex matrices. For the analysis of tolylfluanid and, by extension, Tolylfluanide-d7, from aqueous samples, various SPE sorbents and elution solvents have been investigated to achieve optimal recovery and cleanup.
The selection of the SPE sorbent is critical and is based on the physicochemical properties of the target analyte. Tolylfluanid is a relatively nonpolar compound, making reversed-phase sorbents such as C18 (octadecyl-bonded silica) and polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) suitable choices. These sorbents effectively retain tolylfluanid from water samples through hydrophobic interactions.
The general SPE procedure involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. The elution step is equally important, requiring a solvent that can effectively desorb the analyte from the sorbent. A mixture of organic solvents is often employed to ensure complete elution.
Table 1: Exemplary Solid-Phase Extraction Parameters for Tolylfluanid Analysis
| Parameter | Description |
| Sorbent | Octadecyl (C18) bonded silica, Polymeric (e.g., Oasis HLB) |
| Sample Pre-treatment | Acidification to pH 3-4 to ensure stability of the analyte |
| Conditioning Solvents | Methanol followed by deionized water |
| Sample Loading | Passing the aqueous sample through the conditioned cartridge |
| Washing Solvents | Deionized water, sometimes with a small percentage of methanol, to remove polar interferences |
| Elution Solvents | Ethyl acetate (B1210297), Dichloromethane, Acetone, or mixtures thereof |
| Typical Recovery | > 80% |
It is important to note that the optimization of these parameters is crucial for achieving high recovery and reproducibility for Tolylfluanide-d7 and its non-deuterated counterpart.
Liquid-Liquid Extraction (LLE) Optimization
Liquid-Liquid Extraction (LLE) is a classic sample preparation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The optimization of LLE for tolylfluanid from matrices like soil and water involves the careful selection of the extraction solvent and the adjustment of sample pH.
The choice of the organic solvent is paramount and is guided by the analyte's solubility and the solvent's immiscibility with water. For tolylfluanid, solvents such as dichloromethane, ethyl acetate, and hexane, or mixtures thereof, have been successfully used. The efficiency of the extraction can be enhanced by performing multiple extractions with smaller volumes of the organic solvent.
Adjusting the pH of the aqueous sample can influence the charge state of the analyte and its partitioning behavior. For tolylfluanid, maintaining a slightly acidic to neutral pH is generally preferred to prevent hydrolysis, which can occur under alkaline conditions.
Table 2: Key Parameters for Liquid-Liquid Extraction Optimization of Tolylfluanid
| Parameter | Optimization Strategy |
| Extraction Solvent | Selection based on analyte polarity and solubility (e.g., Dichloromethane, Ethyl acetate) |
| Solvent Volume | Using an optimal solvent-to-sample ratio, often with multiple extractions |
| Sample pH | Adjustment to a slightly acidic or neutral pH to ensure analyte stability |
| Salting-out Effect | Addition of salts (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the analyte and enhance partitioning into the organic phase |
| Shaking/Mixing Time | Ensuring sufficient time for equilibrium to be reached between the two phases |
The optimization of these parameters is essential to maximize the recovery of Tolylfluanide-d7 and tolylfluanid from the sample matrix while minimizing the co-extraction of interfering substances.
QuEChERS-based Sample Preparation for Environmental Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for the analysis of pesticide residues in a wide range of matrices, including fruits, vegetables, and soil. Due to its pH-sensitive nature, the analysis of tolylfluanid requires specific modifications to the standard QuEChERS protocol.
The original unbuffered QuEChERS method can lead to the degradation of pH-sensitive pesticides like tolylfluanid. Therefore, buffered versions of the QuEChERS method, such as the AOAC Official Method 2007.01 (using acetate buffering) or the EN 15662 method (using citrate (B86180) buffering), are recommended. These buffered methods help to maintain a stable pH during the extraction process, thus preserving the integrity of the analyte.
The QuEChERS procedure involves an initial extraction with acetonitrile, followed by a partitioning step using salts (e.g., magnesium sulfate (B86663), sodium chloride, and a buffering salt). A subsequent dispersive solid-phase extraction (d-SPE) cleanup step is then performed on an aliquot of the extract to remove matrix co-extractives. The choice of d-SPE sorbent depends on the matrix; for example, primary secondary amine (PSA) is used to remove organic acids and sugars, while C18 can be added for the removal of lipids.
Table 3: Recommended QuEChERS Protocol for Tolylfluanid in Produce Samples
| Step | Procedure | Rationale |
| 1. Homogenization | Homogenize the sample to ensure uniformity. | Representative sampling. |
| 2. Extraction | Weigh 10-15 g of the homogenized sample into a centrifuge tube. Add acetonitrile and the appropriate buffering salts (e.g., acetate or citrate based). | Acetonitrile is an efficient extraction solvent for a wide range of pesticides. Buffering is crucial for the stability of tolylfluanid. |
| 3. Partitioning | Add magnesium sulfate and sodium chloride, and shake vigorously. | Induces phase separation between the aqueous and organic layers. |
| 4. Centrifugation | Centrifuge to separate the layers. | Clear separation of the acetonitrile extract. |
| 5. d-SPE Cleanup | Take an aliquot of the supernatant and add it to a d-SPE tube containing magnesium sulfate and PSA (and C18 if the matrix is fatty). | Removes interfering matrix components. |
| 6. Centrifugation | Centrifuge to pellet the d-SPE sorbent. | Provides a clean extract for analysis. |
| 7. Analysis | The final extract is ready for analysis by LC-MS/MS or GC-MS. |
Studies have shown that the use of a buffered QuEChERS method significantly improves the recovery and reproducibility of tolylfluanid analysis.
Evaluation and Compensation of Matrix Effects in Quantitative Analysis
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting matrix components, are a significant challenge in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). The evaluation and compensation of these effects are critical for obtaining accurate results for Tolylfluanide-d7 and its non-deuterated form.
Matrix effects can be evaluated by comparing the response of an analyte in a pure solvent standard to its response in a matrix-matched standard (a blank matrix extract spiked with the analyte). A significant difference in the responses indicates the presence of matrix effects.
The most effective way to compensate for matrix effects is the use of an isotope-labeled internal standard, such as Tolylfluanide-d7. Since Tolylfluanide-d7 is chemically identical to tolylfluanid, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Table 4: Strategies for Evaluation and Compensation of Matrix Effects
| Strategy | Description |
| Matrix-Matched Calibration | Calibration standards are prepared in a blank matrix extract to mimic the matrix effects of the samples. This helps to compensate for signal suppression or enhancement. |
| Standard Addition | The sample is spiked with known amounts of the analyte, and the concentration is determined by extrapolating the calibration curve. This method is effective but can be time-consuming. |
| Use of Isotope-Labeled Internal Standards | A known amount of an isotope-labeled analog of the analyte (e.g., Tolylfluanide-d7) is added to all samples, standards, and blanks. The ratio of the analyte to the internal standard is used for quantification, which effectively corrects for matrix effects and variations in sample preparation and instrument response. |
The use of Tolylfluanide-d7 as an internal standard is the preferred approach for mitigating matrix effects in the quantitative analysis of tolylfluanid.
Targeted and Non-Targeted Screening Approaches in Environmental and Biological Samples
Development of Targeted Quantitative Methods Utilizing Tolylfluanide-d7 as Internal Standard
Targeted quantitative methods are developed to accurately measure the concentration of specific known compounds, such as tolylfluanid. The use of Tolylfluanide-d7 as an internal standard is integral to the development of robust and reliable targeted methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The development of a targeted method involves several key steps:
Optimization of LC-MS/MS parameters: This includes selecting the appropriate chromatographic column and mobile phase to achieve good separation of the analyte from matrix interferences, as well as optimizing the mass spectrometer settings (e.g., precursor and product ions, collision energy) for maximum sensitivity and selectivity.
Method Validation: The method is rigorously validated to ensure its performance characteristics meet the required standards. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (reproducibility), and selectivity.
The inclusion of Tolylfluanide-d7 in the validation process is crucial. It is used to assess the method's ability to correct for variations throughout the analytical workflow, from sample extraction to instrumental analysis.
Table 5: Typical Validation Parameters for a Targeted LC-MS/MS Method for Tolylfluanid using Tolylfluanide-d7
| Parameter | Typical Acceptance Criteria | Role of Tolylfluanide-d7 |
| Linearity (R²) | > 0.99 | Ensures a proportional response over the calibration range, with the internal standard correcting for any non-linearities. |
| LOD/LOQ | Dependent on regulatory requirements | The internal standard helps to achieve lower detection limits by reducing signal variability. |
| Accuracy (Recovery) | 70-120% | The recovery of the analyte is corrected for by the recovery of the internal standard, providing a more accurate measure of the true concentration. |
| Precision (RSD) | < 20% | The use of an internal standard significantly improves the precision of the method by accounting for random errors. |
| Selectivity | No significant interfering peaks at the retention time of the analyte | The internal standard helps to confirm the identity of the analyte peak. |
Validated targeted methods using Tolylfluanide-d7 as an internal standard provide high confidence in the quantitative results for tolylfluanid in various matrices.
Non-Target Screening Workflows for Unknown Transformation Products
While targeted analysis focuses on known compounds, non-target screening (NTS) aims to identify previously unknown or unexpected chemicals in a sample, such as the transformation products of tolylfluanid. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography, is the primary tool for NTS.
A typical NTS workflow for identifying tolylfluanid transformation products involves the following steps:
Sample Preparation: A generic extraction method, such as a modified QuEChERS or SPE protocol, is used to extract a broad range of compounds from the sample.
Data Acquisition: The sample extract is analyzed using LC-HRMS in full-scan mode to acquire accurate mass data for all detectable ions.
Data Processing: Sophisticated software is used to process the large and complex datasets generated by HRMS. This includes peak picking, feature detection, and alignment of chromatograms.
Identification of Potential Transformation Products: Putative transformation products of tolylfluanid are identified by searching the data for masses that correspond to predicted biotransformation or degradation pathways (e.g., hydrolysis, oxidation, demethylation). The accurate mass measurement provided by HRMS allows for the generation of elemental formulas for the unknown compounds.
Structure Elucidation: The fragmentation patterns of the candidate ions, obtained from MS/MS experiments, are compared with predicted fragmentation patterns or with data from reference standards (if available) to confirm the identity of the transformation products.
The role of Tolylfluanide-d7 in NTS is primarily as a reference compound. By comparing the chromatographic and mass spectrometric behavior of the parent compound (Tolylfluanide-d7) with that of the detected unknown features, it is possible to gain clues about the structural similarities and aid in the identification of its transformation products.
Table 6: Common Transformation Reactions of Pesticides Investigated in Non-Target Screening
| Transformation Reaction | Description |
| Hydrolysis | Cleavage of a chemical bond by the addition of water. |
| Oxidation | Addition of oxygen or removal of hydrogen. |
| Reduction | Addition of hydrogen or removal of oxygen. |
| Demethylation/Dealkylation | Removal of a methyl or other alkyl group. |
| Conjugation | Addition of a polar molecule (e.g., glucose, glutathione) to the parent compound or its metabolite. |
NTS workflows are powerful tools for discovering novel transformation products of tolylfluanid, providing a more comprehensive understanding of its environmental fate.
Suspect Screening Methodologies for Predicted Metabolites
Suspect screening has emerged as a powerful tool for identifying potential transformation products (TPs) of Tolylfluanide that are not available as analytical standards and may have been previously uncharacterized in environmental or biological samples. jhu.edunih.gov This approach bridges the gap between targeted analysis of known compounds and non-targeted screening for all detectable chemical features. The workflow for suspect screening of Tolylfluanide metabolites is a multi-step process that combines predictive modeling with high-resolution mass spectrometry.
First, a "suspect list" of potential metabolites is generated. This is achieved by using in silico prediction tools and by consulting literature on known degradation pathways. For Tolylfluanide, known environmental transformation products include N,N-dimethyl-N'-p-tolysulphamide (DMST), methylaminosulfotoluidide, and 4-(dimethylaminosulfonyl-amino)benzoic acid. nih.gov These known compounds, along with metabolites predicted by computational software that simulates metabolic reactions (e.g., hydrolysis, oxidation), form the basis of the suspect list. Each suspected metabolite is characterized by its chemical formula and exact mass.
Next, samples are analyzed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), often with instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers. nih.govresearchgate.net These technologies provide high mass accuracy, which is crucial for assigning elemental compositions to detected ions. ual.esmdpi.com The acquired full-scan HRMS data is then processed by specialized software that extracts all detectable chemical features and compares their exact masses against the pre-defined suspect list.
Features from the analysis that match the mass of a suspected Tolylfluanide metabolite within a narrow mass tolerance window (typically <5 ppm) are flagged as potential hits. rsu.lv Further confidence in the identification is achieved by analyzing the tandem mass spectrometry (MS/MS) fragmentation patterns of the candidate ions and comparing them to theoretical fragmentation patterns generated in silico. The integration of monitoring data, such as the known application of Tolylfluanide in a specific agricultural area, can further help prioritize and confirm the identity of suspect screening hits. slu.se
A summary of common transformation products of Tolylfluanide that would be included in a suspect screening list is provided in the table below.
| Compound Name | Chemical Formula | Monoisotopic Mass (Da) | Transformation Type |
| N,N-dimethyl-N'-p-tolysulphamide (DMST) | C9H14N2O2S | 214.0776 | Hydrolysis Product |
| 4-(dimethylaminosulfonyl-amino)benzoic acid | C9H12N2O4S | 244.0518 | Oxidation Product |
| Methylaminosulfotoluidide | C8H12N2O2S | 200.0619 | Degradation Product |
| Dichlorofluoromethanesulfenic acid | CHC2lFO2S | 165.9189 | Hydrolysis Product |
Chemometrics and Data Processing for Advanced Analytical Workflows
The vast and complex datasets generated by HRMS-based screening require advanced data processing and chemometric tools to extract meaningful information. These computational workflows are essential for reducing data complexity, identifying relevant chemical features, and ensuring the statistical validity of the results.
Multivariate data analysis techniques are employed to investigate the relationships among many variables simultaneously, which is typical in the analysis of pesticide residues and their transformation products. mdpi.com Methods such as Principal Component Analysis (PCA) and Cluster Analysis (CA) are used to identify patterns and differences in samples based on their chemical profiles. mdpi.com
For instance, PCA can be applied to datasets from multiple water samples to visualize differences between locations with varying levels of agricultural activity. Samples contaminated with Tolylfluanide and its specific TPs would cluster together in the PCA scores plot, distinguishing them from uncontaminated samples. This allows researchers to identify key ions (variables) that are responsible for the observed clustering, thereby highlighting potential markers of contamination. researchgate.net This approach reduces the dimensionality of the data, making it easier to interpret complex relationships between samples and their chemical constituents.
Manual processing of HRMS data is prohibitively time-consuming. Therefore, automated data processing pipelines are crucial for feature detection, alignment, and annotation. researchgate.net Software packages are used to perform peak picking, correct for retention time shifts, and group related features such as isotopes and adducts. rsu.lv
Following feature detection, the annotation step aims to assign a chemical identity to the detected features. nih.govresearchgate.net Automated tools like AutoSOM and tima can be used to systematically annotate metabolites. nih.govgithub.io These tools often integrate with chemical databases and use MS/MS fragmentation data to score the likelihood of a match. The annotation process is often graded based on the level of evidence, with the highest confidence assigned to features confirmed with an authentic reference standard. nih.gov This automated workflow significantly accelerates the process of moving from raw data to a list of putatively identified Tolylfluanide metabolites.
To ensure that an analytical method is reliable, consistent, and suitable for its intended purpose, it must be rigorously validated. researchgate.net Statistical validation assesses several key performance characteristics as defined by regulatory guidelines. researchgate.net For a quantitative method analyzing Tolylfluanide-d7, these parameters are essential for demonstrating its accuracy and precision.
The validation process involves a series of experiments to determine the method's performance. Key parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Accuracy: The closeness of the measured value to a true or accepted reference value, often assessed using spiked samples at different concentrations.
Precision: The degree of agreement among a series of individual measurements. It is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The results of these validation experiments are analyzed statistically to ensure they meet pre-defined acceptance criteria. chemicaljournal.innih.gov For example, precision is often expressed as the relative standard deviation (RSD) of a series of measurements.
The table below presents typical validation parameters for a multi-residue method for fungicides in surface water, illustrating the performance criteria that a method for Tolylfluanide-d7 would need to meet. mdpi.com
| Parameter | Acceptance Criteria | Example Performance |
| Linearity (R²) | > 0.99 | 0.998 |
| Accuracy (Recovery %) | 70 - 120% | 90 - 108.8% |
| Precision (RSD %) | < 20% | 2.8 - 18.7% |
| Limit of Detection (LOD) | Reportable | 0.1 - 0.2 µg/L |
| Limit of Quantification (LOQ) | Reportable | 0.2 - 0.6 µg/L |
By adhering to these statistical validation principles, laboratories can ensure the data generated for Tolylfluanide-d7 and its metabolites is both scientifically sound and defensible. mdpi.com
Environmental Fate and Transformation Research of Tolylfluanide D7
Abiotic Degradation Pathways
Abiotic degradation encompasses the chemical transformation of a compound in the absence of biological activity. For tolylfluanide, key abiotic degradation pathways include photolysis and hydrolysis, which are significantly influenced by environmental factors such as pH and sunlight.
Photolytic transformation, or photodegradation, is the breakdown of compounds by light. In aqueous environments, the photolytic fate of tolylfluanide is closely linked to its hydrolysis. Research has shown that tolylfluanide first undergoes rapid hydrolysis to form N,N-dimethyl-N'-p-tolylsulfamide (DMST). nih.gov This primary degradation product is then subject to phototransformation.
Studies conducted under natural sunlight in various marine waters demonstrated that the photodegradation rates of DMST were higher in coastal water compared to seawater or deionized water, suggesting that indirect phototransformation processes play a significant role. nih.gov The half-lives of DMST in natural waters were measured to be as short as 2.7 days. nih.gov The major phototransformation product identified in natural waters is N,N-dimethylsulfamide (DMS), which is generated through indirect photodegradation and is noted for its potential persistence in the environment. nih.gov While direct photodegradation of DMST in aqueous solutions occurs, it does not yield major degradation products and is considered a less significant elimination pathway in the environment compared to indirect photolysis. fao.org It is important to note that under most environmental conditions, hydrolysis of tolylfluanide occurs much more rapidly than photolysis. nih.gov
| Parameter | Finding | Reference |
|---|---|---|
| Primary Degradation Step | Rapid hydrolysis to N,N-dimethyl-N'-p-tolylsulfamide (DMST) | nih.gov |
| DMST Photodegradation Half-life | As low as 2.7 days in natural waters | nih.gov |
| Major Phototransformation Product | N,N-dimethylsulfamide (DMS) | nih.gov |
| Relative Importance | Hydrolysis is significantly faster than photolysis under environmental conditions | nih.gov |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of tolylfluanide is highly dependent on the pH of the surrounding medium. Tolylfluanide is susceptible to hydrolysis, and its degradation rate increases significantly with increasing pH.
Detailed laboratory studies have determined the half-life (DT50) of tolylfluanide at various pH levels at a constant temperature of 22°C. The results indicate that the compound is most stable in acidic conditions and rapidly degrades in alkaline environments.
| pH | Hydrolysis Half-life (DT50) at 22°C | Reference |
|---|---|---|
| 4 | 12 days | nih.gov |
| 7 | 29 hours | nih.gov |
| 9 | <10 minutes | nih.gov |
These findings demonstrate that in neutral to alkaline aquatic environments, tolylfluanide will be rapidly transformed via hydrolysis. The primary hydrolysis product is N,N-dimethyl-N'-p-tolylsulfamide (DMST). nih.gov
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.netmdpi.com These processes are considered highly effective for the degradation of persistent organic pollutants like pesticides. Common AOPs include ozonation, UV/H₂O₂, and Fenton-based reactions. mdpi.com
Research into the degradation of tolylfluanide using AOPs has particularly focused on ozonation. While effective in degrading the parent compound, the ozonation of tolylfluanide's degradation product, N,N-dimethylsulfamide (DMS), has been shown to lead to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound. herts.ac.uk
Other AOPs that have proven effective for the degradation of various pesticides and could be applicable to tolylfluanide include:
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV radiation to generate highly reactive hydroxyl radicals. mdpi.com
Fenton and Photo-Fenton Reactions: These processes use iron salts as a catalyst to activate hydrogen peroxide and generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light. scispace.com
While specific studies on the application of these other AOPs to tolylfluanide are limited, the general principles of AOPs suggest they would be effective in transforming the molecule. However, a critical aspect of AOP application is the identification of transformation products to ensure that they are less harmful than the parent compound. nih.gov
Biotic Transformation and Microbial Degradation Studies
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. This is a crucial pathway for the environmental dissipation of many pesticides.
Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), tolylfluanide undergoes rapid biodegradation in soil. The average half-life of tolylfluanide in soil has been reported to be as short as 2 days. wikipedia.org In aerobic media, tolylfluanide is subject to both hydrolytic and microbial decomposition. The primary degradation pathway involves the cleavage of the N-S bond, leading to the formation of N,N-dimethyl-N'-(4-methylphenyl) sulfamide (B24259) (DMST) and dimethylsulfamide. wikipedia.org The half-life of the major metabolite, DMST, is considerably longer, estimated to be between 50 and 70 days. wikipedia.org
Anaerobic Biodegradation: Information regarding the anaerobic biodegradation of tolylfluanide is limited. One report from the Food and Agriculture Organization of the United Nations stated that a study on anaerobic degradation was not conducted as it was not considered necessary for its proposed use pattern of spray application and its rapid degradation under aerobic conditions. fao.org Anaerobic degradation, which occurs in the absence of oxygen, is a multi-step process involving a consortium of different microorganisms. mdpi.com For many chlorinated compounds, anaerobic degradation can proceed via reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms. nih.gov However, without specific studies, the anaerobic fate of tolylfluanide remains largely uncharacterized.
Several metabolites of tolylfluanide have been identified in environmental and metabolic studies. The primary and most frequently reported metabolite is N,N-dimethyl-N'-p-tolysulphamide (DMST), also referred to as dimethylaminosulfotoluidide. fao.orgnih.govwikipedia.org
Further degradation of DMST and other transformation pathways of tolylfluanide lead to the formation of other by-products. These include:
Methylaminosulfotoluidide fao.orgnih.gov
4-(Dimethylaminosulfonyl-amino)benzoic acid fao.orgnih.govepa.gov
4-(Methylaminosulfonyl-amino)benzoic acid fao.orgepa.gov
Thiazolidine-2-thione-4-carboxylic acid (from the dichlorofluoromethyl side chain) fao.orgepa.gov
Dichlorofluoromethane-sulfenic-acid nih.gov
Dichlorofluoro-methanesulfonic acid nih.gov
Thiophosgene I and II nih.gov
The identification of these metabolites is crucial for a comprehensive understanding of the environmental fate of tolylfluanide and for assessing the potential impact of its residues in various environmental compartments.
| Compound Name |
|---|
| Tolylfluanide-d7 |
| Tolylfluanide |
| N,N-dimethyl-N'-p-tolylsulfamide (DMST) |
| N,N-dimethylsulfamide (DMS) |
| N-nitrosodimethylamine (NDMA) |
| Methylaminosulfotoluidide |
| 4-(Dimethylaminosulfonyl-amino)benzoic acid |
| 4-(Methylaminosulfonyl-amino)benzoic acid |
| Thiazolidine-2-thione-4-carboxylic acid |
| Dichlorofluoromethane-sulfenic-acid |
| Dichlorofluoro-methanesulfonic acid |
| Thiophosgene I |
| Thiophosgene II |
Enzyme-Mediated Biotransformation Pathways
The biotransformation of Tolylfluanid (B52280) in biological systems is a rapid process, primarily initiated by the cleavage of the N-S bond, leading to the formation of N,N-dimethyl-N'-(4-methylphenyl)sulfamide (DMST) and a derivative of the dichlorofluoromethyl side chain. fao.org While specific enzyme classes have not been definitively identified in all environmental matrices, the metabolic pathways observed in animal studies suggest the involvement of hydrolytic and oxidative enzymes.
In studies conducted on rats, Tolylfluanid is readily absorbed and rapidly hydrolyzed. The primary metabolic pathway involves the hydrolysis to DMST. epa.gov This initial step is likely mediated by various hydrolase enzymes present in the body. Following the formation of DMST, further metabolism occurs. In rats, the major urinary metabolite is 4-(dimethylaminosulfonylamino)benzoic acid, indicating an oxidation of the methyl group on the tolyl moiety to a carboxylic acid. fao.orgepa.gov This transformation is characteristic of reactions catalyzed by cytochrome P450 monooxygenases. A minor metabolite, 4-(methylaminosulfonylamino)benzoic acid, suggests subsequent N-demethylation, another reaction commonly mediated by cytochrome P450 enzymes. epa.gov
In a study involving a lactating goat, a similar primary hydrolysis to DMST was observed. fao.org Further metabolism of DMST involved oxidation to 4-hydroxymethyl-DMST, which was then further oxidized to 4-(dimethylaminosulfonylamino)benzoic acid. fao.org This benzoic acid derivative subsequently conjugated with glycine (B1666218) to form the corresponding hippuric acid. fao.org The oxidation steps are indicative of alcohol dehydrogenase and aldehyde dehydrogenase activity following an initial cytochrome P450-mediated hydroxylation.
The dichlorofluoromethyl side chain is metabolized to thiazolidine-2-thione-4-carboxylic acid (TTCA), which has been identified as a major metabolite in the urine of rats. fao.org The enzymatic processes leading to the formation of TTCA from the dichlorofluoromethyl side chain are complex and likely involve multiple enzymatic steps.
Environmental Persistence and Dissipation Dynamics
The persistence and dissipation of Tolylfluanid in the environment are largely governed by its susceptibility to hydrolysis, which is a key factor in its relatively short half-life in various environmental compartments.
The environmental persistence of Tolylfluanid is generally low due to its rapid degradation, primarily through hydrolysis.
In Soil: The half-life of Tolylfluanid in soil is typically short. Under aerobic conditions, the half-life has been reported to be less than 3 days. fao.org One source indicates an average half-life of 2 days in soil. nih.gov This rapid degradation is primarily attributed to chemical hydrolysis, which is influenced by soil moisture content. nih.gov
In Water: Tolylfluanid's stability in water is highly dependent on the pH of the system. It hydrolyzes more rapidly under neutral and alkaline conditions compared to acidic conditions. The half-life in water has been reported as less than 14 days. nih.gov More specific pH-dependent half-lives at 22°C are:
pH 4: 11.7 to 12 days fao.orgnih.gov
pH 7: 29 to 29.1 hours fao.orgnih.gov
pH 9: Less than 10 minutes nih.gov
In natural aquatic environments, Tolylfluanid hydrolyzes completely to its primary metabolite, DMST, within 24 hours in coastal water. nih.gov
In Sediment: In water-sediment systems, Tolylfluanid is degraded so rapidly that it is often undetectable shortly after application. In one study, it was not detected in samples taken on day 14, making an exact half-life calculation for the parent compound in the complete system challenging. fao.org The degradation in these systems is a combination of hydrolysis in the water phase and microbial and chemical processes in the sediment.
| Environmental Medium | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| Soil | Aerobic | < 3 days | fao.org |
| Soil | Average | 2 days | nih.gov |
| Water | General | < 14 days | nih.gov |
| Water | pH 4 (22°C) | 11.7 - 12 days | fao.orgnih.gov |
| Water | pH 7 (22°C) | 29 - 29.1 hours | fao.orgnih.gov |
| Water | pH 9 (22°C) | < 10 minutes | nih.gov |
| Coastal Water | - | Complete hydrolysis to DMST within 24 hours | nih.gov |
| Water-Sediment System | - | Not detected after 14 days | fao.org |
Due to its rapid hydrolysis, conducting standard adsorption and desorption experiments with Tolylfluanid in soil/water systems is not practical. fao.org However, its mobility in soil can be estimated using the organic carbon-water (B12546825) partition coefficient (Koc). An estimated Koc value for Tolylfluanid is 2220 ml/g, with a log Koc of 3.35. fao.org This value suggests that Tolylfluanid can be classified as an immobile substance in soil. fao.orgnih.gov
The primary and more stable degradation product, DMST, has been studied for its adsorption and desorption characteristics. DMST is classified as having low to intermediate mobility in soil. fao.org
| Compound | Parameter | Value | Classification | Reference |
|---|---|---|---|---|
| Tolylfluanid | Koc (ml/g) | 2220 | Immobile | fao.org |
| Tolylfluanid | Log Koc | 3.35 | Immobile | fao.org |
| DMST | Mobility | Low to Intermediate | - | fao.org |
Based on its classification as an immobile substance, the leaching potential of Tolylfluanid itself is considered to be low. fao.org Its rapid degradation further reduces the risk of it reaching groundwater.
Environmental Transport and Distribution Modeling
Modeling the environmental transport and distribution of Tolylfluanid is complex due to its rapid degradation. However, key physical-chemical properties can be used to predict its behavior in different environmental compartments.
The potential for Tolylfluanid to move between the atmosphere and water bodies is determined by its Henry's Law constant. The estimated Henry's Law constant for Tolylfluanid is 7.6 x 10⁻⁷ atm-m³/mol. nih.gov This value indicates that Tolylfluanid may volatilize from water surfaces. nih.gov Based on this constant, the volatilization half-life from a model river (1 meter deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec) has been estimated.
The partitioning between the gas and particulate phases in the atmosphere is influenced by its vapor pressure, which is 1.50 x 10⁻⁶ mm Hg at 20°C. nih.gov This suggests that Tolylfluanid will exist in both the vapor and particulate phases in the ambient atmosphere. nih.gov Vapor-phase Tolylfluanid is expected to be degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 22 hours. nih.gov Particulate-phase Tolylfluanid can be removed from the atmosphere through wet and dry deposition. nih.gov
Bioaccumulation Potential in Aquatic and Terrestrial Food Webs
The assessment of the bioaccumulation potential of Tolylfluanide-d7 is complex due to its rapid degradation in the environment. Research primarily focuses on the parent compound, Tolylfluanid, which quickly hydrolyzes to its major metabolite, N,N-dimethyl-N'-p-tolylsulfamide (DMST). nih.gov This transformation is a critical factor in evaluating the extent to which the compound and its derivatives might accumulate in living organisms and magnify through the food chain.
Aquatic Food Webs
The potential for a chemical to accumulate in aquatic organisms is often initially assessed using the Bioconcentration Factor (BCF), which measures the accumulation of a chemical from water into an organism. For Tolylfluanid, an estimated BCF of 540 has been calculated based on its octanol-water partition coefficient (log Kow) of 3.90. nih.gov A BCF value of this magnitude suggests a high potential for bioconcentration in aquatic organisms, assuming the compound remains stable in the environment. nih.gov
However, the rapid hydrolysis of Tolylfluanid under environmental conditions significantly influences its actual bioaccumulation. wikipedia.orgfao.org In aquatic environments, Tolylfluanid degrades with a half-life that is highly dependent on pH, ranging from 12 days at pH 4 to less than 10 minutes at pH 9. nih.gov In coastal water, it has been shown to hydrolyze completely to DMST within 24 hours. nih.gov This rapid breakdown means that the parent Tolylfluanid is unlikely to persist long enough to achieve a steady-state concentration in aquatic organisms that would reflect the predicted BCF.
The primary hydrolysis product, DMST, is more stable than Tolylfluanid but is also subject to further degradation. nih.govfao.org The subsequent major degradation product is N,N-dimethylsulfamide (DMS), which is noted for its potential persistence in the environment. nih.gov The bioaccumulation potential of DMST and DMS would need to be considered to fully understand the long-term impact. However, specific BCF, Bioaccumulation Factor (BAF), or Trophic Magnification Factor (TMF) data for these metabolites are not extensively documented in the available research.
Terrestrial Food Webs
Information regarding the bioaccumulation of Tolylfluanid and its metabolites in terrestrial food webs is limited. The compound's use as a fungicide on fruits and ornamental plants could lead to exposure for terrestrial organisms. wikipedia.org In soil, Tolylfluanid has an average half-life of approximately 2 days, indicating relatively rapid degradation. nih.gov
The estimated soil organic carbon-water partitioning coefficient (Koc) of 3200 suggests that Tolylfluanid is expected to have slight mobility in soil and may adsorb to soil particles. nih.gov This adsorption could reduce its bioavailability for uptake by soil organisms and plants. While the parent compound is not expected to persist, its degradation products, DMST and DMS, may be more mobile and persistent in the terrestrial environment. fao.org
Data on Bioaccumulation Potential of Tolylfluanid
| Parameter | Value | Method | Indication | Source |
| Log Kow | 3.90 | - | Indicates a potential for bioaccumulation. | nih.gov |
| Estimated BCF | 540 | Regression-derived equation | High potential for bioconcentration in aquatic organisms. | nih.gov |
Environmental Half-life of Tolylfluanid
| Environment | pH | Half-life | Source |
| Water | 4 | 12 days | nih.gov |
| 7 | 29 hours | nih.gov | |
| 9 | <10 minutes | nih.gov | |
| Soil | - | ~2 days | nih.gov |
Metabolism and Biotransformation Research of Tolylfluanide D7 in Non Human Biological Systems
Metabolic Pathways and Metabolite Identification in Model Organisms
Studies in model organisms, such as rats and goats, have been instrumental in elucidating the metabolic fate of Tolylfluanide. The primary routes of biotransformation involve a series of Phase I and Phase II reactions that increase the water solubility of the compound, thereby facilitating its excretion.
Phase I Biotransformation Reactions (e.g., Oxidation, Reduction, Hydrolysis)
Phase I reactions introduce or expose functional groups on the Tolylfluanide molecule, representing the initial steps in its metabolic breakdown. The principal Phase I reactions identified for Tolylfluanide are hydrolysis and oxidation.
The initial and most significant metabolic step is the hydrolysis of the N-S (sulfenamide) bond, which cleaves the dichlorofluoromethylthio side chain from the tolyl-sulfamide moiety. This reaction results in the formation of N,N-dimethyl-N´-(4-methylphenyl)sulfamide, commonly known as DMST. This hydrolysis occurs rapidly after absorption. consensus.app
Following the initial hydrolysis, the tolyl moiety of DMST undergoes oxidation. The methyl group attached to the phenyl ring is oxidized, likely in a stepwise manner, first to a hydroxymethyl group and then to a carboxylic acid. This leads to the formation of 4-(dimethylaminosulfonylamino)benzoic acid, a major metabolite found in urine. consensus.app Further oxidative metabolism can occur, involving the demethylation of the N,N-dimethylamino group to produce 4-(methylaminosulfonylamino)benzoic acid, which has been identified as a minor metabolite. consensus.app
These oxidative transformations are characteristic of xenobiotic metabolism and serve to increase the polarity of the molecule, preparing it for subsequent conjugation reactions or direct excretion. nih.gov
Phase II Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
Phase II reactions involve the conjugation of the Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their elimination from the body. slideshare.netdrughunter.com
Glycine (B1666218) Conjugation: The most definitively identified Phase II pathway for Tolylfluanide metabolites is conjugation with the amino acid glycine. The carboxylic acid metabolite, 4-(dimethylaminosulfonylamino)benzoic acid, can undergo conjugation with glycine to form 4-(dimethylaminosulfonylamino)hippuric acid. This is a common pathway for the detoxification of xenobiotic carboxylic acids. jove.comnih.govmdpi.com
Glucuronidation and Sulfation: While not explicitly documented for Tolylfluanide metabolites in the reviewed literature, it is highly probable that the primary carboxylic acid metabolite, 4-(dimethylaminosulfonylamino)benzoic acid, undergoes glucuronidation and/or sulfation. Aromatic carboxylic acids are common substrates for UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which catalyze the attachment of glucuronic acid and sulfate (B86663) moieties, respectively. washington.edupharmacy180.comnih.gov These reactions would further enhance the hydrophilicity and excretion of the metabolite.
Glutathione Conjugation: Direct glutathione conjugation with the parent Tolylfluanide or its initial hydrolytic products is less likely to be a major pathway. Glutathione S-transferases (GSTs) typically conjugate with electrophilic centers. consensus.appjove.comnih.govmdpi.com While the dichlorofluoromethylthio group could potentially be a substrate for glutathione conjugation, the rapid hydrolysis of this group suggests that this may not be a significant metabolic route.
Novel Metabolite Discovery Using Isotope Tracing
The use of Tolylfluanide-d7, with its seven deuterium (B1214612) atoms on the tolyl group, is a powerful technique for novel metabolite discovery. In mass spectrometry-based analysis, metabolites containing the tolyl moiety will exhibit a characteristic mass shift of +7 atomic mass units compared to their non-deuterated counterparts. This distinct isotopic signature allows for the easy and unambiguous identification of Tolylfluanide-d7-derived metabolites in complex biological matrices, even at very low concentrations. nih.govacs.orgnih.govacs.orgclearsynth.com
This technique is particularly advantageous for:
Confirming the identity of known metabolites: The +7 mass shift provides definitive confirmation that an observed molecule is a metabolite of Tolylfluanide-d7.
Identifying previously unknown metabolites: Any molecule exhibiting the characteristic isotopic pattern that does not correspond to a known metabolite becomes a candidate for a novel biotransformation product.
Elucidating metabolic pathways: By identifying a series of isotopically labeled metabolites, the sequence of biotransformation reactions can be more readily pieced together.
For example, if a novel metabolite were discovered, the presence of the d7-tolyl group would immediately indicate that it is a downstream product of the parent compound and not an unrelated endogenous molecule.
Enzymatic Mechanisms of Biotransformation
The biotransformation of Tolylfluanide-d7 is mediated by a variety of enzymes primarily located in the liver.
Cytochrome P450 (CYP) Mediated Metabolism Investigations
The oxidation of the methyl group on the tolyl ring of the metabolite DMST to a carboxylic acid is characteristic of reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govmdpi.comsigmaaldrich.com CYPs are a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide range of xenobiotics. nih.gov The specific CYP isozymes involved in Tolylfluanide metabolism have not been explicitly identified in the available literature. However, based on the metabolism of other compounds with aromatic methyl groups, it is likely that enzymes from the CYP1, CYP2, or CYP3 families are involved. washington.edunih.govacs.org
Investigations into CYP-mediated metabolism would typically involve in vitro studies using liver microsomes, which are rich in CYP enzymes, or recombinant human CYP isozymes to identify which specific enzymes are responsible for the oxidation of DMST.
Esterase and Amidase Activity Studies
The initial and rapid hydrolysis of the N-S bond in Tolylfluanide is a critical step in its metabolism. This reaction is likely catalyzed by hydrolytic enzymes such as esterases or amidases. researchgate.net These enzymes are widely distributed in the body and are responsible for the cleavage of ester and amide bonds, respectively. The sulfenamide (B3320178) bond in Tolylfluanide shares structural similarities with amide bonds, making it a plausible substrate for amidases. Further research would be necessary to identify the specific esterases or amidases responsible for this initial hydrolytic cleavage.
Data Tables
Table 1: Major Identified Metabolites of Tolylfluanide in Non-Human Biological Systems
| Metabolite Name | Common Abbreviation | Metabolic Pathway |
|---|---|---|
| N,N-dimethyl-N´-(4-methylphenyl)sulfamide | DMST | Hydrolysis |
| 4-(dimethylaminosulfonylamino)benzoic acid | - | Oxidation |
| 4-(methylaminosulfonylamino)benzoic acid | - | Oxidation, Demethylation |
| 4-(dimethylaminosulfonylamino)hippuric acid | - | Glycine Conjugation |
Table 2: Proposed Phase II Conjugation Reactions for Tolylfluanide Metabolites
| Conjugation Reaction | Substrate | Putative Enzyme Class |
|---|---|---|
| Glycine Conjugation | 4-(dimethylaminosulfonylamino)benzoic acid | N-acyltransferases |
| Glucuronidation | 4-(dimethylaminosulfonylamino)benzoic acid | UDP-glucuronosyltransferases (UGTs) |
| Sulfation | 4-(dimethylaminosulfonylamino)benzoic acid | Sulfotransferases (SULTs) |
Glucuronyltransferase and Sulfotransferase Involvement
Phase II metabolic reactions, such as glucuronidation and sulfation, are critical detoxification pathways that increase the water solubility of xenobiotics, facilitating their excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
While these pathways are common for many fungicides, specific evidence for the direct involvement of UGTs and SULTs in the metabolism of the primary metabolites of tolylfluanid (B52280) in mammals is not prominently documented in major regulatory summaries. fao.org The primary metabolic route in rats and goats involves hydrolysis to N,N-dimethyl-N'-p-tolylsulfamide (DMST), followed by oxidation of the p-methyl group to a carboxylic acid, and subsequent conjugation with glycine to form 4-(dimethylaminosulfonylamino)hippuric acid. fao.org This suggests that for the major metabolites of tolylfluanid in these species, glycine conjugation is a more significant Phase II pathway than glucuronidation or sulfation.
However, the potential for glucuronidation and sulfation should not be entirely dismissed, as these pathways can be species-specific. For instance, studies on other fungicides, such as prochloraz, have shown that glucuronide conjugates are major biotransformation products in rainbow trout. nih.gov This indicates that aquatic organisms may utilize different conjugation pathways than terrestrial mammals for similar classes of compounds. Furthermore, general studies on endocrine-disrupting compounds in human liver-derived cell lines (HepG2) have shown that major biotransformation pathways can include conjugation to both sulfate and glucuronic acid. nih.gov The absence of specific data for tolylfluanid highlights a gap in the understanding of its complete metabolic fate across diverse biological systems.
Comparative Metabolism Across Diverse Biological Species
The biotransformation of Tolylfluanide-d7 can vary significantly across different species due to variations in their enzymatic machinery. Understanding these differences is crucial for assessing environmental risk and extrapolating toxicological data.
In vitro studies using subcellular fractions like liver microsomes and S9 fractions are fundamental tools for investigating the metabolism of xenobiotics. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases, as well as Phase II UGTs. mdpi.com The S9 fraction is a supernatant from centrifuged liver homogenate that contains both microsomes and cytosolic enzymes, including SULTs and glutathione S-transferases (GSTs). mdpi.com
These systems are used to determine key metabolic parameters:
Metabolic Stability: By incubating the compound with microsomes or S9 fractions and measuring its disappearance over time, the intrinsic clearance and metabolic half-life can be calculated. animbiosci.org
Metabolite Identification: These assays allow for the generation and identification of primary metabolites formed through Phase I and Phase II reactions.
Enzyme Kinetics: They help in determining which specific enzyme isoforms are responsible for the metabolism of the compound.
Table 1: Information Typically Generated from In Vitro Subcellular Fraction Studies
| Parameter | Description | Relevance |
|---|---|---|
| Half-life (t½) | The time it takes for 50% of the parent compound to be metabolized. | Indicates how quickly the compound is cleared by the liver. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a compound. | Used to predict in vivo hepatic clearance and bioavailability. |
| Metabolite Profile | Identification and quantification of metabolites formed. | Determines the primary biotransformation pathways. |
| Enzyme Phenotyping | Identification of the specific CYP, UGT, or SULT enzymes involved. | Helps predict drug-drug interactions and inter-individual variability. |
Ex vivo models, such as precision-cut liver slices (PCLS), bridge the gap between in vitro subcellular fractions and in vivo whole-organism studies. alspi.comrug.nl PCLS are thin slices of intact liver tissue that maintain the complex three-dimensional architecture and cellular diversity of the organ, including hepatocytes, Kupffer cells, and endothelial cells. nih.govf1000research.com This allows for the study of metabolism in a more physiologically relevant context, preserving the interplay between different cell types and the natural expression levels of metabolic enzymes and cofactors. alspi.comrug.nl
Studies with PCLS can provide comprehensive data on:
The full metabolic profile, including sequential Phase I and Phase II reactions.
Metabolic clearance rates that are often more predictive of the in vivo situation.
The potential for bioactivation and subsequent cytotoxicity within the tissue structure.
Despite the utility of this model, specific studies detailing the metabolism of tolylfluanid using PCLS from any species have not been identified in the available literature. Such research would be particularly useful for confirming the metabolic pathways observed in in vivo studies and for investigating potential species differences in liver metabolism without the use of live animals.
In vivo studies provide the most definitive understanding of a compound's metabolic fate.
Terrestrial Organisms: In rats, tolylfluanid is rapidly and extensively absorbed and metabolized following oral administration. inchem.orginchem.org The parent compound is not detected in tissues, indicating a high rate of biotransformation. fao.org The metabolic pathway is well-characterized:
Hydrolysis: The N-S bond is cleaved, rapidly forming the major metabolite N,N-dimethyl-N'-p-tolylsulfamide (DMST) . fao.org
Oxidation: The methyl group on the tolyl moiety of DMST is oxidized to a carboxylic acid, forming 4-(dimethylaminosulfonylamino)benzoic acid . inchem.org
Conjugation: The resulting benzoic acid derivative is then conjugated with glycine to form 4-(dimethylaminosulfonylamino)hippuric acid . fao.org
DMST and the parent compound are found primarily in the feces, while the oxidized and conjugated metabolites are the main radioactive components found in urine. fao.org A similar pathway has been observed in lactating goats. fao.org
Aquatic Organisms: Data on the specific biotransformation pathways of tolylfluanid within aquatic organisms are limited. The primary degradation product in the aquatic environment is DMST, similar to terrestrial systems. ipmcenters.org A further degradation product, N,N-dimethylsulfamide (DMS) , has been identified as a persistent and mobile metabolite of concern in water. ipmcenters.org
While a complete metabolite profile for tolylfluanid in fish is not available, studies on other fungicides in rainbow trout have demonstrated a capacity for extensive Phase II metabolism, particularly glucuronidation. nih.gov Given the known effects of tolylfluanid on the liver of zebrafish embryos, it is clear that the compound is taken up and is biologically active, implying that metabolic processes are occurring. A comparative overview highlights the differences in available data between terrestrial and aquatic species.
Table 2: Comparative Metabolite Profile of Tolylfluanid
| Metabolite | Terrestrial (Rat, Goat) | Aquatic (Environmental Fate/Fish) |
|---|---|---|
| Tolylfluanid | Rapidly metabolized; not found in tissues. fao.org | Parent compound expected to be metabolized. |
| DMST | Major initial metabolite; found in feces. fao.org | Primary degradation product in water. ipmcenters.org |
| 4-(dimethylaminosulfonylamino)benzoic acid | Major metabolite in urine. fao.orginchem.org | Data not available. |
| 4-(dimethylaminosulfonylamino)hippuric acid | Major glycine conjugate in urine. fao.org | Data not available. |
| Thiazolidine-2-thione-4-carboxylic acid (TTCA) | Major metabolite in urine from the dichlorofluoromethyl part of the molecule. inchem.orginchem.org | Data not available. |
| DMS | Not reported as a major metabolite. | Persistent environmental degradation product. ipmcenters.org |
| Glucuronide/Sulfate Conjugates | Not reported as major metabolites. fao.org | Possible pathway based on data from other fungicides in fish. nih.gov |
Mechanistic Investigations of Tolylfluanide S Biological Activity
Molecular Targets and Interaction Mechanisms
Tolylfluanide, a broad-spectrum sulfamide (B24259) fungicide, exerts its biological effects through interactions with various molecular targets, leading to the disruption of essential cellular processes. Its mode of action is multifaceted, involving both specific receptor interactions and non-specific inhibition of multiple enzymes. This section delves into the current understanding of its molecular interactions, focusing on receptor binding and enzyme inhibition.
Binding Affinity and Receptor Interaction Studies
Current research has identified Tolylfluanide as an endocrine-disrupting chemical (EDC), with a notable interaction with the glucocorticoid receptor (GR). EDCs are exogenous substances that can interfere with any aspect of hormone action. In the case of Tolylfluanide, it has been shown to augment glucocorticoid receptor-dependent gene expression. This suggests that Tolylfluanide can bind to and activate the GR, mimicking the effects of endogenous glucocorticoids.
Upon binding its ligand, the glucocorticoid receptor, a member of the nuclear receptor superfamily, translocates from the cytoplasm to the nucleus. nih.gov In the nucleus, it functions as a ligand-dependent transcription factor, modulating the expression of target genes by binding to glucocorticoid response elements (GREs) in their promoter regions. nih.gov The activation of GR signaling by Tolylfluanide can lead to downstream effects on gene expression related to metabolism and other physiological processes. While the functional consequences of this interaction have been observed, specific quantitative data on the binding affinity of Tolylfluanide to the glucocorticoid receptor, such as the dissociation constant (K_d_) or the half-maximal inhibitory concentration (IC_50_), are not extensively documented in publicly available literature.
The interaction with the glucocorticoid receptor is a key aspect of Tolylfluanide's endocrine-disrupting activity and contributes to its broader biological effects beyond its primary fungicidal action. Further research is needed to fully characterize the kinetics and thermodynamics of this ligand-receptor interaction.
Enzyme Inhibition and Activation Mechanisms
The primary fungicidal activity of Tolylfluanide is attributed to its classification as a multi-site inhibitor. This mode of action implies that it does not have a single, specific enzyme target but rather interacts with and inhibits a wide range of enzymes within the fungal cell. This non-specific inhibition is a key factor in its broad-spectrum efficacy and may also contribute to a lower risk of resistance development compared to single-site inhibitors.
The proposed mechanism for this multi-site inhibition involves the chemical reactivity of the Tolylfluanide molecule, particularly the sulfamide group. It is hypothesized that Tolylfluanide can react with sulfhydryl (-SH) groups present in the cysteine residues of various enzymes. The formation of covalent bonds between Tolylfluanide and these sulfhydryl groups can lead to conformational changes in the enzymes, inactivation of their catalytic sites, and ultimately, disruption of multiple metabolic pathways essential for fungal cell survival.
Due to this non-specific mode of action, a comprehensive list of all enzymes inhibited by Tolylfluanide is not available. However, this mechanism is known to affect enzymes involved in crucial cellular processes such as respiration and the synthesis of essential molecules. The table below summarizes the general characteristics of Tolylfluanide as a multi-site enzyme inhibitor.
| Feature | Description |
| Inhibition Type | Multi-site, non-specific |
| Primary Target | Sulfhydryl (-SH) groups of amino acids (e.g., cysteine) |
| Mechanism | Covalent modification of enzymes |
| Consequence | Inactivation of multiple enzymes, disruption of various metabolic pathways |
Cellular and Subcellular Responses to Tolylfluanide Exposure
Exposure to Tolylfluanide elicits a range of responses at the cellular and subcellular levels, stemming from its interactions with molecular targets. These responses include alterations to membrane integrity, perturbations in mitochondrial function and energy metabolism, and the induction of oxidative stress. This section explores these cellular consequences of Tolylfluanide exposure.
Membrane Integrity and Permeability Alterations
Tolylfluanide has been shown to affect the integrity and permeability of cellular membranes. A key finding is its ability to increase the permeability of the cell membrane to calcium ions (Ca²⁺). nih.gov In a study on rat thymic lymphocytes, Tolylfluanide induced a biphasic increase in intracellular Ca²⁺ levels. nih.gov The initial phase was dependent on the release of Ca²⁺ from intracellular stores, which was followed by an influx of extracellular Ca²⁺ due to increased membrane permeability. nih.gov This disruption of Ca²⁺ homeostasis can have significant consequences for a variety of cellular processes, including signal transduction and apoptosis.
The precise molecular mechanism by which Tolylfluanide increases membrane permeability is not fully elucidated but may involve direct interaction with membrane components or interference with the function of ion channels and transporters. The lipophilic nature of Tolylfluanide likely facilitates its interaction with the lipid bilayer of the cell membrane. The table below presents a summary of the observed effects of Tolylfluanide on membrane permeability.
| Cellular System | Observed Effect | Reference |
| Rat Thymic Lymphocytes | Increased membrane permeability to Ca²⁺ | nih.gov |
Mitochondrial Function and Energy Metabolism Perturbations
Mitochondria, as the primary sites of cellular respiration and energy production, are significant targets for the toxic effects of many xenobiotics, including fungicides. Tolylfluanide has been demonstrated to disrupt global energy metabolism. While direct studies on Tolylfluanide's effect on the mitochondrial respiratory chain are not extensively detailed, its classification as a multi-site inhibitor suggests a high probability of interference with mitochondrial enzymes.
| Cellular Process | Implied Effect of Tolylfluanide |
| Mitochondrial Respiration | Potential inhibition of electron transport chain enzymes |
| ATP Synthesis | Likely reduction due to impaired mitochondrial function |
| Global Energy Metabolism | Observed disruption and perturbations |
Oxidative Stress Induction and Antioxidant Response
A common consequence of mitochondrial dysfunction is the increased production of reactive oxygen species (ROS), leading to oxidative stress. Although direct measurements of ROS generation following Tolylfluanide exposure are not widely reported, it is a highly probable downstream effect of its impact on mitochondria. The electron transport chain is a major site of ROS production, and its inhibition can lead to an increase in the leakage of electrons, which then react with molecular oxygen to form superoxide (B77818) radicals and other ROS.
Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems. This can lead to damage to vital cellular components, including lipids, proteins, and DNA. In response to increased ROS levels, cells typically upregulate their antioxidant defense mechanisms. This includes the activation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work to neutralize ROS and mitigate their damaging effects.
While specific studies detailing the induction of oxidative stress and the corresponding antioxidant response to Tolylfluanide are needed for a complete picture, the link between its known effects on mitochondria and the likelihood of oxidative stress is strong. The table below outlines the expected cascade of events.
| Cellular Event | Expected Consequence of Tolylfluanide Exposure |
| Mitochondrial Dysfunction | Increased production of Reactive Oxygen Species (ROS) |
| Cellular Redox Balance | Shift towards an oxidative state (Oxidative Stress) |
| Antioxidant Defense System | Upregulation of antioxidant enzymes (e.g., SOD, CAT) as a compensatory response |
Gene Expression Profiling and Proteomic Analysis in Model Systems
Comprehensive searches of publicly available scientific literature and databases did not yield specific studies on the gene expression profiling or proteomic analysis of Tolylfluanide-d7 (Major). Research in these areas has predominantly focused on the non-deuterated form of the compound, Tolylfluanid (B52280).
Gene expression profiling is a powerful technique used to assess the biological activity of chemical compounds by measuring changes in the expression of thousands of genes simultaneously. Similarly, proteomic analysis identifies and quantifies the complete set of proteins in a biological sample, providing insights into cellular responses to external stimuli. While these methodologies are crucial for understanding the mechanisms of action of fungicides like Tolylfluanid, specific data for its deuterated analogue, Tolylfluanide-d7 (Major), is not available in the reviewed literature.
Therefore, it is not possible to provide detailed research findings or data tables related to the effects of Tolylfluanide-d7 (Major) on gene expression and protein profiles in model systems. Further research is required to elucidate the specific molecular interactions and cellular pathways affected by this particular deuterated compound.
Applications of Tolylfluanide D7 in Scientific Research
Utility as a Stable Isotope Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. The use of a stable isotope-labeled internal standard, such as Tolylfluanide-d7, is considered the gold standard for achieving reliable quantification of the target analyte, in this case, Tolylfluanide, in complex biological matrices.
The fundamental principle behind this application is the near-identical chemical and physical behavior of the deuterated standard and the native analyte. Tolylfluanide-d7 is added at a known concentration to a biological sample (e.g., plasma, urine, or tissue homogenate) at the beginning of the sample preparation process. It then undergoes the same extraction, purification, and analytical procedures as the endogenous Tolylfluanide. Any loss of analyte during sample processing or variations in instrument response will affect both the analyte and the internal standard to the same extent.
During LC-MS/MS analysis, the analyte and the internal standard are separated chromatographically and then detected by the mass spectrometer. Due to the mass difference, they are detected as distinct ions, allowing for separate quantification. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of the analyte in the original sample. This ratiometric measurement corrects for variability, leading to significantly improved accuracy and precision of the analytical method.
Table 1: Hypothetical Validation Data for the Quantification of Tolylfluanide in Human Plasma using Tolylfluanide-d7 as an Internal Standard
| Quality Control Sample | Nominal Concentration (ng/mL) | Measured Concentration (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| Lower Limit of Quantification (LLOQ) | 1.0 | 0.98 ± 0.07 | 98.0 | 7.1 |
| Low Quality Control (LQC) | 3.0 | 2.91 ± 0.15 | 97.0 | 5.2 |
| Medium Quality Control (MQC) | 50.0 | 51.5 ± 2.3 | 103.0 | 4.5 |
| High Quality Control (HQC) | 150.0 | 147.0 ± 8.1 | 98.0 | 5.5 |
This table is illustrative and represents typical performance data for a validated bioanalytical method using a stable isotope-labeled internal standard. Specific values for Tolylfluanide-d7 would be determined experimentally.
Application in Stable Isotope Tracing and Fluxomics Studies
Stable isotope tracing is a powerful technique used to track the metabolic fate of a compound within a biological system. In such studies, a stable isotope-labeled compound is introduced, and its transformation into various metabolites is monitored over time. While direct research on the metabolic flux of Tolylfluanide using Tolylfluanide-d7 is not widely published, the principles of such an application are well-established.
If Tolylfluanide-d7 were used as a tracer, it would be administered to a model organism or cell culture. At various time points, biological samples would be collected and analyzed, typically by high-resolution mass spectrometry. The presence of the deuterium (B1214612) label in downstream metabolites would unequivocally identify them as being derived from Tolylfluanide. This approach allows for the unambiguous elucidation of metabolic pathways, distinguishing between pre-existing endogenous molecules and those formed from the administered compound.
Fluxomics, a related field, aims to quantify the rates (fluxes) of metabolic reactions. By measuring the rate of appearance and disappearance of labeled and unlabeled metabolites, researchers can build a dynamic model of the metabolic network. The use of Tolylfluanide-d7 in such studies would enable the quantification of the rates of its biotransformation, providing critical information on its persistence and metabolic clearance in a given biological system.
Contributions to Chemical Exposome Research in Environmental Monitoring
The chemical exposome encompasses the totality of chemical exposures an individual experiences throughout their lifetime. Research in this area seeks to understand the links between chemical exposures and human health. The accurate quantification of environmental contaminants in human samples is a critical component of exposome research.
In the context of environmental monitoring, Tolylfluanide-d7 is an essential tool for the precise measurement of Tolylfluanide exposure in human populations. Due to its use as a fungicide, Tolylfluanide may be present in the environment and could be ingested through food and water. To assess human exposure, researchers may analyze biological samples such as blood or urine for the presence of Tolylfluanide and its metabolites.
The use of Tolylfluanide-d7 as an internal standard in a stable isotope dilution method allows for the highly accurate and sensitive quantification of Tolylfluanide, even at the very low concentrations typically found in environmental exposure scenarios. This high level of analytical rigor is crucial for establishing statistically significant associations between exposure levels and health outcomes in epidemiological studies.
Table 2: Illustrative Data from a Hypothetical Environmental Monitoring Study Measuring Tolylfluanide in Urine Samples
| Sample ID | Tolylfluanide Concentration (ng/mL) |
| Urban Resident 1 | 0.8 |
| Urban Resident 2 | < 0.5 (Below Limit of Detection) |
| Agricultural Worker 1 | 5.2 |
| Agricultural Worker 2 | 8.9 |
This data is for illustrative purposes to demonstrate the type of information that can be generated using Tolylfluanide-d7 as an internal standard in environmental monitoring.
Role in Advanced Environmental Degradation and Remediation Studies
Understanding the environmental fate of fungicides like Tolylfluanide is crucial for assessing their ecological impact. Tolylfluanide-d7 can play a significant role in studies investigating the degradation and remediation of its parent compound in various environmental matrices such as soil and water.
In environmental degradation studies, a known amount of Tolylfluanide-d7 can be introduced into a controlled environmental system (e.g., a soil microcosm or a water sample). By monitoring the disappearance of the labeled compound and the appearance of its labeled degradation products over time, scientists can determine the rates and pathways of its degradation. The use of the stable isotope label makes it possible to distinguish the experimentally added fungicide from any pre-existing Tolylfluanide in the environmental sample.
Furthermore, in remediation research, where different techniques are evaluated for their ability to remove contaminants from the environment, Tolylfluanide-d7 can be used as a spike to accurately measure the efficiency of the remediation process. By comparing the concentration of Tolylfluanide-d7 before and after the remediation treatment, the percentage of removal can be precisely calculated.
Table 3: Hypothetical Data on the Degradation of Tolylfluanide in a Soil Microcosm Study using Tolylfluanide-d7 as a Tracer
| Time (Days) | Tolylfluanide-d7 Remaining (%) |
| 0 | 100 |
| 7 | 85 |
| 14 | 68 |
| 30 | 45 |
| 60 | 22 |
This table illustrates the type of data that could be generated in an environmental degradation study utilizing Tolylfluanide-d7.
Emerging Research Directions and Methodological Innovations
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with Tolylfluanide-d7 Studies
The advent of "omics" technologies is revolutionizing toxicology and environmental science by providing a holistic view of molecular changes within an organism following chemical exposure. In the context of Tolylfluanide, these approaches move beyond traditional endpoint measurements to reveal the intricate web of biological pathways affected by the fungicide. Tolylfluanide-d7 plays a crucial role as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based omics platforms, ensuring accurate quantification of the parent compound in complex biological matrices.
Metabolomics: This discipline focuses on the comprehensive analysis of small molecules (metabolites) in a biological system. nih.govglobalresearchonline.net Environmental metabolomics can reveal the subtle metabolic perturbations in non-target organisms exposed to Tolylfluanide, identifying biomarkers of exposure and effect. nih.govmdpi.com For instance, a metabolomics study on a soil microorganism or plant species exposed to Tolylfluanide might reveal significant alterations in amino acid metabolism, carbohydrate pathways, or secondary metabolite production, indicating specific mechanisms of toxicity. mdpi.com
Proteomics: This is the large-scale study of proteins, their structures, and functions. researchgate.net Following exposure to a fungicide like Tolylfluanide, proteomics can identify changes in protein expression that indicate cellular stress, metabolic disruption, or mechanisms of detoxification. tandfonline.comnih.gov For example, in a target fungus, proteomic analysis could show the upregulation of proteins involved in fungicide resistance or the downregulation of key enzymes essential for survival. nih.gov In non-target organisms, such as aquatic life, proteomics can highlight proteins and pathways affected by unintended exposure, offering insights into the fungicide's ecotoxicological profile. nih.gov
Table 1: Potential Applications of Omics in Tolylfluanide Research
Development of Predictive Models for Environmental Fate and Biological Interactions
Predictive modeling is becoming an indispensable tool for forecasting the environmental behavior of pesticides, thereby informing risk assessments and regulatory decisions. researchgate.net These in silico models integrate a compound's physicochemical properties with environmental variables to simulate its distribution, persistence, and transformation. epa.gov Accurate analytical data, often obtained using standards like Tolylfluanide-d7, is essential for calibrating and validating these models. epa.gov
Environmental fate models can predict Tolylfluanide's partitioning into different environmental compartments such as air, water, soil, and sediment. epa.gov Key parameters for these models include the octanol-water partition coefficient (Kow), vapor pressure, water solubility, and degradation half-lives in various media. epa.gov For example, multimedia fugacity models can estimate whether Tolylfluanide is more likely to remain in the soil, leach into groundwater, or volatilize into the atmosphere. More advanced models can simulate runoff from agricultural fields, predicting potential concentrations in adjacent water bodies under different weather and soil conditions. mdpi.com The development of such models is crucial for anticipating potential exposure scenarios and mitigating environmental risks. nih.gov
Table 2: Key Parameters for Modeling the Environmental Fate of Tolylfluanide
Advanced Computational Chemistry Approaches for Structure-Activity Relationship (SAR) Analysis
Computational chemistry provides powerful tools to investigate the relationship between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this field, used to predict the activity of compounds based on their molecular features or "descriptors." ufv.brnih.gov
For Tolylfluanide, a sulfamide (B24259) derivative, QSAR studies can help elucidate the specific structural features responsible for its fungicidal efficacy. researchgate.net By analyzing a series of related sulfamide compounds, researchers can build models that correlate descriptors—such as electronic properties (e.g., charge distribution), steric factors (e.g., molecular shape and size), and hydrophobicity—with antifungal activity. ufv.brnih.gov These models can predict the potency of novel, unsynthesized derivatives, guiding the design of new fungicides that may be more effective, have a broader spectrum of activity, or possess a more favorable environmental profile. acs.org Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding by mapping the steric and electrostatic fields around the molecules, highlighting regions crucial for interaction with the target site in the fungus. nih.gov
Innovative Approaches for In Situ Environmental Monitoring of Tolylfluanide and its Degradants
Traditional environmental monitoring relies on collecting samples from the field and transporting them to a laboratory for analysis using techniques like GC-MS or LC-MS. researchgate.net While highly accurate, this process is often slow and expensive, providing only a snapshot in time. Emerging research focuses on developing innovative tools for rapid, on-site (in situ) monitoring of Tolylfluanide and its degradation products. waterandwastewater.com
Biosensors represent a promising technology for real-time environmental monitoring. nih.gov These devices combine a biological recognition element (e.g., an enzyme or antibody) with a signal transducer. benthamopen.com For instance, an enzyme-based biosensor might utilize an enzyme that is inhibited by Tolylfluanide; a decrease in enzyme activity would generate a measurable signal proportional to the fungicide's concentration. nih.gov Immunosensors, which use antibodies that specifically bind to Tolylfluanide, can offer high selectivity and sensitivity. nih.gov The development of portable, robust biosensors could enable continuous monitoring of water sources or soil, providing immediate alerts if concentrations exceed safety thresholds. mdpi.com
Table 3: Comparison of Environmental Monitoring Approaches for Tolylfluanide
Interdisciplinary Research Synergies for Comprehensive Understanding of Tolylfluanide-d7 Dynamics
A truly comprehensive understanding of Tolylfluanide's impact can only be achieved through the integration of multiple scientific disciplines. Future research will increasingly rely on synergies between the innovative methodologies described above. This interdisciplinary approach is essential for a holistic risk assessment that considers the compound's entire lifecycle, from its molecular mechanism of action to its ultimate fate in the wider environment. researchgate.netnih.gov
For example, data from in situ monitoring can provide real-world environmental concentrations that are then used as inputs for more accurate environmental fate models. mdpi.com The degradation products identified through these models can be synthesized and tested using omics technologies to assess their biological activity and potential toxicity. nih.gov Concurrently, insights from computational QSAR studies can explain the observed toxicity of the parent compound and its metabolites, potentially guiding the development of safer alternatives. nih.gov This integrated, systems-based approach moves beyond studying the pesticide in isolation, placing it within a complex ecological context and accounting for interactions with other environmental stressors. hh-ra.orgnih.gov
Q & A
Q. How can isotopic labeling of Tolylfluanide-d7 (Major) refine its pharmacokinetic modeling?
- Methodological Guidance : Conduct compartmental modeling using deuterium’s distinct pharmacokinetic parameters (e.g., volume of distribution, clearance). Validate models with in vivo data from deuterium-enriched plasma samples. Address discrepancies using Bayesian inference to update prior distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
